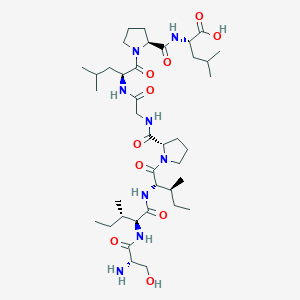
L-Seryl-L-isoleucyl-L-isoleucyl-L-prolylglycyl-L-leucyl-L-prolyl-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Seryl-L-isoleucyl-L-isoleucyl-L-prolylglycyl-L-leucyl-L-prolyl-L-leucine is a synthetic peptide composed of eight amino acids: L-serine, L-isoleucine, L-isoleucine, L-proline, glycine, L-leucine, L-proline, and L-leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-isoleucyl-L-isoleucyl-L-prolylglycyl-L-leucyl-L-prolyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-serine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-isoleucine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers to streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-isoleucyl-L-isoleucyl-L-prolylglycyl-L-leucyl-L-prolyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous solution.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) in buffer solutions.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Reduced peptides with free thiol groups.
Substitution: Peptides with altered amino acid sequences.
Scientific Research Applications
L-Seryl-L-isoleucyl-L-isoleucyl-L-prolylglycyl-L-leucyl-L-prolyl-L-leucine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of biomaterials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Seryl-L-isoleucyl-L-isoleucyl-L-prolylglycyl-L-leucyl-L-prolyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation. The exact pathways and targets depend on the specific sequence and structure of the peptide.
Comparison with Similar Compounds
Similar Compounds
L-isoleucine: An essential amino acid involved in protein synthesis and metabolic pathways.
L-leucine: Another essential amino acid that plays a critical role in muscle protein synthesis and metabolic regulation.
L-serine: A non-essential amino acid important for the synthesis of proteins, nucleotides, and neurotransmitters.
Uniqueness
L-Seryl-L-isoleucyl-L-isoleucyl-L-prolylglycyl-L-leucyl-L-prolyl-L-leucine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. This peptide’s ability to interact with various molecular targets and participate in diverse biological processes sets it apart from other similar compounds.
Properties
CAS No. |
184576-66-7 |
|---|---|
Molecular Formula |
C39H68N8O10 |
Molecular Weight |
809.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C39H68N8O10/c1-9-23(7)31(44-33(50)25(40)20-48)36(53)45-32(24(8)10-2)38(55)47-16-11-13-28(47)34(51)41-19-30(49)42-26(17-21(3)4)37(54)46-15-12-14-29(46)35(52)43-27(39(56)57)18-22(5)6/h21-29,31-32,48H,9-20,40H2,1-8H3,(H,41,51)(H,42,49)(H,43,52)(H,44,50)(H,45,53)(H,56,57)/t23-,24-,25-,26-,27-,28-,29-,31-,32-/m0/s1 |
InChI Key |
GONGIVRTQLGYPW-KDIMNBAZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)NCC(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,8-diphenoxy-1,3,7,9-tetraza-2λ5,8λ5-diphosphatricyclo[7.3.0.03,7]dodecane 2,8-dioxide](/img/structure/B15162823.png)
![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-methylamino]ethyl-methylamino]butanedioic acid](/img/structure/B15162829.png)
![6,7-Dimethoxy-9-(4-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B15162844.png)

![2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide](/img/structure/B15162864.png)
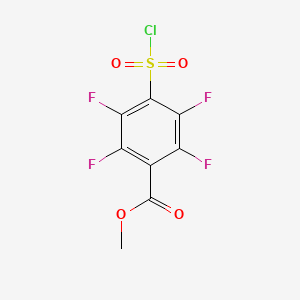
![N-[1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B15162877.png)

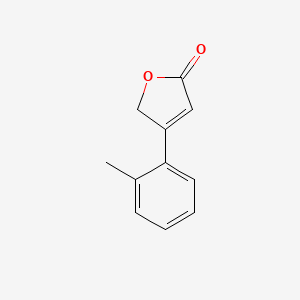
![2-Nitronaphtho[2,1-B]furan-7-carbonitrile](/img/structure/B15162890.png)

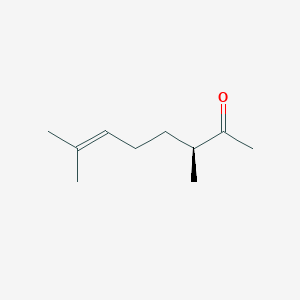
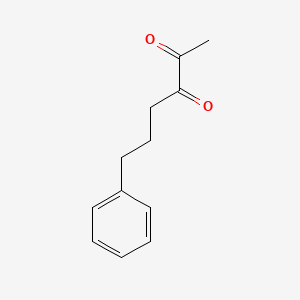
![[(Benzylamino)(naphthalen-1-yl)methyl]phosphonic acid](/img/structure/B15162936.png)
